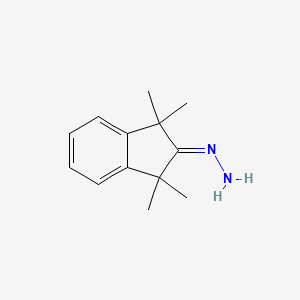
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone: is a chemical compound with a unique structure that includes an indanone core and a hydrazone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone typically involves the reaction of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl- with hydrazine or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone involves its interaction with specific molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. The indanone core provides structural stability and enhances the compound’s ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Inden-2-one, 1,3-dihydro-: This compound shares the indanone core but lacks the hydrazone functional group.
2-Indanone: Another similar compound with an indanone core but different substituents.
1,3-Dihydro-2H-inden-2-one: Similar structure but without the tetramethyl groups
Uniqueness
2H-Inden-2-one, 1,3-dihydro-1,1,3,3-tetramethyl-, hydrazone is unique due to its combination of the indanone core and the hydrazone functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
74768-84-6 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
(1,1,3,3-tetramethylinden-2-ylidene)hydrazine |
InChI |
InChI=1S/C13H18N2/c1-12(2)9-7-5-6-8-10(9)13(3,4)11(12)15-14/h5-8H,14H2,1-4H3 |
Clé InChI |
BJXWPYCLDMPBAP-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C(C1=NN)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


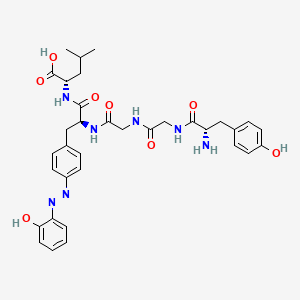
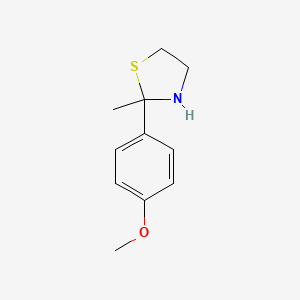
phosphanium](/img/structure/B14439174.png)
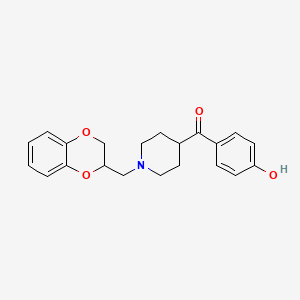
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)





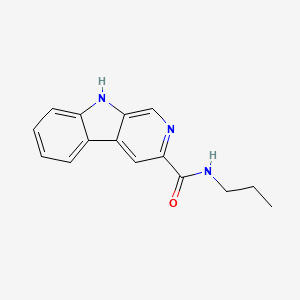
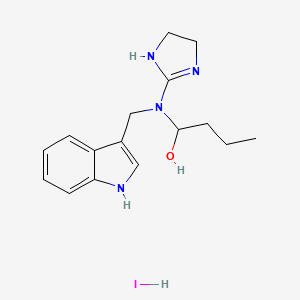
![1-Propanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N-methyl-N-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-3-sulfo-, methyl sulfate (salt), monosodium salt](/img/structure/B14439225.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
